Zinc oxide, ACS reagent,-200 mesh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

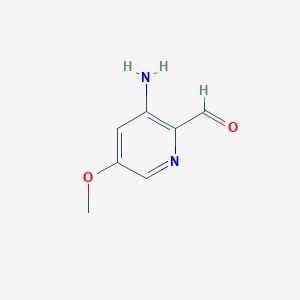

Zinc oxide, ACS reagent, -200 mesh, is a high-purity form of zinc oxide with a fine particle size. It is widely used in various scientific and industrial applications due to its unique physical and chemical properties. Zinc oxide is an inorganic compound with the chemical formula ZnO. It appears as a white powder and is nearly insoluble in water. It is known for its high chemical stability, broad range of radiation absorption, and high photostability .

Preparation Methods

Zinc oxide can be synthesized through various methods, which can be broadly classified into metallurgical and chemical methods.

-

Metallurgical Methods

Direct (American) Process: Zinc ore is reduced to zinc metal, which is then oxidized to produce zinc oxide.

Indirect (French) Process: Zinc metal is vaporized and then oxidized to form zinc oxide.

-

Chemical Methods

Precipitation Method: Zinc salts (such as zinc sulfate or zinc nitrate) are reacted with a base (such as sodium hydroxide) to precipitate zinc hydroxide, which is then calcined to produce zinc oxide.

Sol-Gel Method: Zinc alkoxide or zinc acetate is hydrolyzed and then condensed to form a gel, which is dried and calcined to obtain zinc oxide.

Hydrothermal Method: Zinc salts are reacted with a base under high temperature and pressure to produce zinc oxide nanoparticles.

Chemical Reactions Analysis

Zinc oxide undergoes various chemical reactions, including:

Oxidation: Zinc oxide can be oxidized to form zinc peroxide (ZnO₂) under specific conditions.

Reduction: Zinc oxide can be reduced to zinc metal using reducing agents such as carbon or hydrogen.

Acid-Base Reactions: Zinc oxide reacts with acids to form zinc salts and water. For example, it reacts with hydrochloric acid to form zinc chloride and water.

Substitution Reactions: Zinc oxide can react with other metal oxides to form mixed oxides or spinels.

Scientific Research Applications

Zinc oxide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of methanol and the production of rubber additives.

Biology: Used in the synthesis of zinc oxide nanoparticles, which have applications in drug delivery, bioimaging, and biosensing.

Medicine: Used in topical ointments and creams for its antibacterial and anti-inflammatory properties. It is also used in sunscreens due to its ability to block ultraviolet radiation.

Industry: Used in the production of ceramics, glass, cement, rubber, lubricants, paints, and coatings.

Mechanism of Action

Zinc oxide exerts its effects through various mechanisms:

Physical Barrier: In topical applications, zinc oxide forms a physical barrier on the skin, protecting it from irritants and helping to heal damaged skin.

Ultraviolet Radiation Absorption: Zinc oxide absorbs ultraviolet radiation, making it an effective ingredient in sunscreens.

Antibacterial Activity: Zinc oxide nanoparticles exhibit antibacterial activity by generating reactive oxygen species that damage bacterial cell membranes and DNA.

Comparison with Similar Compounds

Zinc oxide can be compared with other metal oxides such as titanium dioxide (TiO₂) and magnesium oxide (MgO):

Titanium Dioxide (TiO₂): Like zinc oxide, titanium dioxide is used in sunscreens for its ultraviolet radiation-blocking properties. zinc oxide is generally considered to be more effective in blocking a broader spectrum of ultraviolet radiation.

Magnesium Oxide (MgO): Magnesium oxide is used in similar applications as zinc oxide, such as in the production of ceramics and as a refractory material.

Properties

Molecular Formula |

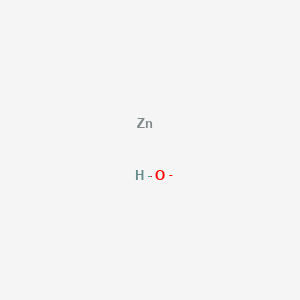

HOZn- |

|---|---|

Molecular Weight |

82.4 g/mol |

IUPAC Name |

zinc;hydroxide |

InChI |

InChI=1S/H2O.Zn/h1H2;/p-1 |

InChI Key |

IPCXNCATNBAPKW-UHFFFAOYSA-M |

Canonical SMILES |

[OH-].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.